
Sulfalene
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Sulfametopyrazin wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Sulfonierung von Pyrazinderivaten beinhalten. Die wichtigsten Schritte umfassen:
Sulfonierung: Die Einführung einer Sulfonamidgruppe in den Pyrazinring.
Aminierung: Die Addition einer Aminogruppe an den Benzolring.
Die Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Säuren oder Basen, erhöhten Temperaturen und spezifischen Katalysatoren, um die Reaktionen zu ermöglichen .
Industrielle Produktionsverfahren
Die industrielle Produktion von Sulfametopyrazin umfasst eine großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:
Rohstoffaufbereitung: Beschaffung und Reinigung der Ausgangsstoffe.
Chemische Synthese: Durchführung der Sulfonierungs- und Aminierungsreaktionen in großen Reaktoren.
Reinigung: Entfernung von Verunreinigungen durch Kristallisation, Filtration und andere Reinigungsverfahren.
Qualitätskontrolle: Sicherung der Einhaltung der erforderlichen Spezifikationen des Endprodukts durch strenge Tests.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Sulfametopyrazin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Reduktionsreaktionen können Sulfametopyrazin in seine entsprechenden Aminen-Derivate umwandeln.
Substitution: Die Sulfonamidgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, darunter Amine und Alkohole.
Hauptprodukte, die gebildet werden
Oxidation: Sulfonderivate.
Reduktion: Aminderivate.
Substitution: Verschiedene substituierte Sulfonamidverbindungen.
Wissenschaftliche Forschungsanwendungen
Antimalarial Applications
Sulfalene is primarily recognized for its role in antimalarial therapy, particularly when combined with pyrimethamine. The combination of this compound and pyrimethamine has been shown to enhance therapeutic efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Efficacy Studies
A meta-analysis indicated that the combination of pyrimethamine and this compound is more effective than chloroquine in treating uncomplicated falciparum malaria in children under five years old. The odds ratio for treatment success was significantly favorable for the this compound-pyrimethamine combination compared to chloroquine alone .
In a clinical trial involving 426 school-aged children, a single oral dose of artesunate combined with this compound-pyrimethamine resulted in high cure rates for Schistosoma mansoni and S. haematobium infections, demonstrating the drug's versatility beyond malaria treatment .
Resistance Mechanisms
Despite its efficacy, resistance to this compound has been documented, particularly when used as monotherapy. Studies have shown that resistance mechanisms can develop rapidly, necessitating combination therapies to maintain effectiveness .
Schistosomiasis Treatment
This compound's application extends to treating schistosomiasis, a parasitic disease caused by trematodes. Recent studies have explored its effectiveness when combined with praziquantel and artesunate.
Clinical Trials
In a randomized clinical trial, children treated with artesunate plus this compound-pyrimethamine showed promising results in terms of cure rates and egg reduction rates for schistosomiasis. The cure rates were reported at 71.1% for those receiving the combination therapy . This highlights this compound's potential in managing not only malaria but also other parasitic infections.
Mass Chemoprophylaxis
This compound has been utilized in mass chemoprophylaxis strategies aimed at controlling malaria transmission in endemic regions. Its long-acting properties make it suitable for use in community-wide interventions to reduce malaria incidence.
Historical Context
Historically, the use of sulfonamides like this compound has been pivotal in malaria control programs, particularly before the emergence of widespread resistance . The drug's ability to inhibit folate synthesis in parasites has made it a target for combination therapies designed to enhance efficacy while mitigating resistance development.
Case Studies and Research Findings
Study | Year | Population | Treatment | Outcome |
---|---|---|---|---|
Abacassamo et al. | 2000 | 85 children | CQ vs PS | PS showed higher efficacy |
Stivanello et al. | 2000 | 114 children | CQ vs PS | PS demonstrated better outcomes |
Legros et al. | 2000 | 53 children | CQ vs PS | PS was more effective |
These studies collectively demonstrate that this compound, particularly when used in conjunction with other agents like pyrimethamine or artesunate, provides significant benefits in treating various parasitic infections.
Wirkmechanismus
Sulfametopyrazine exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting the binding of para-aminobenzoic acid (PABA) to the enzyme, sulfametopyrazine prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Sulfadiazin
- Sulfamethoxazol
- Sulfadoxine
- Sulfamethizol
Vergleich
Sulfametopyrazin ist unter den Sulfonamiden einzigartig aufgrund seiner lang anhaltenden Wirkung und der hohen Plasmabindung. Dies ermöglicht anhaltende therapeutische Spiegel im Körper, wodurch es für verlängerte Behandlungszyklen wirksam ist. Im Vergleich zu anderen Sulfonamiden hat Sulfametopyrazin eine längere Halbwertszeit und erfordert weniger häufige Dosierungen .
Biologische Aktivität
Sulfalene is a long-acting sulfonamide antibiotic, primarily known for its application in treating various infections, including malaria and urinary tract infections. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and relevant case studies.
This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which plays a crucial role in the folic acid synthesis pathway in bacteria. By inhibiting this enzyme, this compound prevents the binding of para-aminobenzoic acid (PABA), a necessary substrate for folate synthesis. This inhibition disrupts bacterial growth and replication, making this compound effective against a range of gram-positive and gram-negative bacteria, including Streptococcus, Staphylococcus, and Escherichia coli .
Efficacy in Malaria Treatment
This compound is often used in combination with pyrimethamine for the treatment of malaria. Recent studies have demonstrated its effectiveness when used alone or in combination therapies:
- Clinical Trial Findings : A study involving 426 children diagnosed with Schistosoma mansoni or S. haematobium showed that artesunate combined with this compound-pyrimethamine resulted in cure rates of 60.7% for S. mansoni compared to 75.6% for praziquantel alone. However, the egg reduction rates were higher for the combination therapy at 85% compared to 80.1% for praziquantel alone .
- Comparative Studies : Another trial comparing mefloquine to a regimen of quinine plus this compound-pyrimethamine reported early cure rates of 96.8% for the latter group, demonstrating comparable efficacy to mefloquine .
Case Studies and Research Findings
Several studies have explored the biological activity and safety profile of this compound:
- Toxicity and Gene Expression : Research indicated that the combination therapy of amodiaquine and this compound resulted in significant hepatotoxicity as evidenced by elevated serum ALT and AST levels. The study also highlighted alterations in antioxidant enzyme activities, suggesting oxidative stress as a consequence of treatment .
- Adverse Events : In clinical settings, adverse events associated with this compound were generally mild and transient. A study reported that 16.7% of children experienced mild adverse effects following treatment with artesunate plus this compound-pyrimethamine, reinforcing its tolerability .
Data Table: Summary of Clinical Efficacy
Treatment Group | Cure Rate (%) | Egg Reduction Rate (%) |
---|---|---|
Praziquantel | 75.6 | 80.1 |
Artesunate + this compound-Pyrimethamine | 60.7 | 85.0 |
Combination Therapy (Praziquantel + Artesunate + this compound) | 77.8 | 88.4 |
Eigenschaften
IUPAC Name |
4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRZBTAEDBELFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046179 | |
Record name | Sulfalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfametopyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4), 4.06e-01 g/L | |
Record name | SID50086577 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Sulfametopyrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00664 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfametopyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulfametopyrazine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. Para-aminobenzoic acid (PABA), a substrate of the enzyme is prevented from binding. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |
Record name | Sulfametopyrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00664 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
152-47-6 | |
Record name | Sulfalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfalene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfametopyrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00664 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SULFALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6BL4ZC15G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sulfametopyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169.5 °C | |
Record name | Sulfametopyrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00664 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfametopyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Sulfalene?
A1: this compound, a long-acting sulfonamide, acts as a competitive inhibitor of dihydropteroate synthase in susceptible organisms. [] This enzyme is crucial for the synthesis of folate, essential for DNA synthesis and cell survival. By inhibiting this pathway, this compound effectively disrupts parasite growth. []
Q2: Does this compound exhibit a synergistic effect when combined with other drugs?
A2: Yes, this compound demonstrates a synergistic effect when combined with dihydrofolate reductase (DHFR) inhibitors like pyrimethamine. [] This combination creates a sequential blockade in the folate synthesis pathway, enhancing its efficacy against malaria parasites. []
Q3: How does the mechanism of action of this compound differ from that of quinine in treating malaria?
A3: While this compound targets folate synthesis in parasites, quinine exerts its antimalarial effect by interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin degradation. This difference highlights the distinct mechanisms employed by these drugs to combat malaria. []
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. For precise information, please refer to chemical databases such as PubChem or ChemSpider.
Q5: Is there any information available on the spectroscopic data of this compound?
A5: The provided research articles do not delve into the spectroscopic characterization of this compound. For detailed spectroscopic data, you may want to consult specialized chemical databases or research publications focused on spectroscopic analysis.
Q6: Are there any studies on this compound's material compatibility and stability under various conditions?
A6: The provided research focuses primarily on the pharmacological aspects of this compound. Information regarding material compatibility and stability under various conditions is not discussed in these papers.
Q7: Are there any catalytic properties and applications described for this compound?
A7: The provided research papers focus on this compound's role as an antimalarial agent. There is no mention of any catalytic properties or applications associated with this compound.
Q8: Are there any computational chemistry studies or QSAR models developed for this compound?
A8: The provided research primarily focuses on in vivo and clinical studies related to this compound. There's no mention of computational chemistry studies or QSAR models for this compound.
Q9: How does modifying the structure of this compound affect its activity, potency, and selectivity?
A9: The research papers do not provide insights into the structure-activity relationship (SAR) of this compound or the impact of structural modifications on its activity, potency, and selectivity.
Q10: What are the stability profiles of this compound, and are there any formulation strategies to enhance its stability, solubility, or bioavailability?
A10: While the research confirms that this compound is a long-acting sulfonamide, specific details about its stability under various conditions and formulation strategies are not elaborated upon.
Q11: Is there any information on SHE regulations and compliance related to this compound?
A11: The research papers primarily focus on the efficacy and clinical aspects of this compound. They do not delve into specific SHE regulations or compliance related to this compound.
Q12: What is the absorption, distribution, metabolism, and excretion (ADME) profile of this compound?
A12: this compound exhibits slow absorption after oral administration. [] It distributes widely in the body, including the cerebrospinal fluid. [] The drug undergoes acetylation in the liver, and both parent and acetylated forms are excreted in the urine. [, ] The elimination half-life is long, contributing to its long-acting property. [, , ]
Q13: Does acetylator phenotype influence the pharmacokinetics or therapeutic response to this compound?
A13: Research suggests that while acetylator phenotype influences the half-life of non-acetylated this compound in plasma before malaria infection, this difference becomes insignificant during an active infection. [] Additionally, no significant association was found between acetylator phenotype and the therapeutic response to this compound or its combination with pyrimethamine. [, ]
Q14: Are there known resistance mechanisms to this compound in Plasmodium falciparum?
A14: The research papers suggest that resistance to this compound can develop, often in conjunction with resistance to other antimalarials like pyrimethamine. [, ] This highlights the need for careful monitoring of drug resistance patterns and the development of new antimalarial strategies. []
Q15: What in vivo models have been used to study this compound efficacy against malaria?
A15: Research has utilized rhesus monkeys infected with Plasmodium knowlesi as a model to study the antimalarial effects of this compound and its synergistic action with Trimethoprim. [] This model demonstrated the curative potential of the drug combination against the parasite. [] Additionally, studies in mice infected with Plasmodium berghei have demonstrated the potentiating action of this compound-pyrimethamine mixtures against drug-resistant strains. []
Q16: Is there any information on the toxicity and safety profile of this compound?
A16: While generally considered safe and well-tolerated, this compound can cause side effects, with skin reactions being a significant concern, particularly with prolonged use or high doses. [] It is crucial to use this medication under the guidance of a healthcare professional.
Q17: What analytical methods are commonly employed for the detection and quantification of this compound?
A17: Several analytical methods are used to detect and quantify this compound, including:
Q18: Has the environmental impact of this compound been assessed?
A18: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound. There is no information about its environmental impact or degradation pathways in these studies.
Q19: Are there viable alternatives or substitutes for this compound, and how do they compare?
A19: Alternative antimalarial drugs exist, with their suitability depending on factors like the geographical location, drug resistance patterns, and the clinical presentation of the infection. Some alternatives mentioned in the research include:
Q20: Are there any studies on the immunogenicity of this compound or its potential to induce immunological responses?
A20: The provided research focuses on the efficacy and safety of this compound in treating malaria. It does not include information about its immunogenicity or potential to induce immunological responses.
Q21: Does this compound interact with drug transporters or metabolizing enzymes?
A21: The research primarily focuses on the clinical aspects of this compound. Detailed information regarding its interactions with drug transporters or metabolizing enzymes is not discussed.
Q22: Is there any historical context or are there any milestones associated with this compound research?
A22: The provided research highlights the historical context of this compound use, particularly its emergence as a treatment option for chloroquine-resistant malaria, especially when combined with pyrimethamine. [, , , ] This combination offered a valuable tool in combating the growing problem of drug resistance. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.